molecular formula C11H9B B1266630 1-(Bromomethyl)naphthalene CAS No. 3163-27-7

1-(Bromomethyl)naphthalene

Cat. No.: B1266630
CAS No.: 3163-27-7
M. Wt: 221.09 g/mol
InChI Key: RZJGKPNCYQZFGR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Br. It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its reactivity and structural properties .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic synthesis and pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 1-(Bromomethyl)naphthalene.

Mode of Action

The mode of action of this compound is primarily through its reactivity as a brominated compound. The bromine atom in the compound can be replaced through various reactions, allowing it to form a wide range of products. This makes it a versatile intermediate in organic synthesis .

Pharmacokinetics

As a brominated compound, it is likely to have low water solubility . This could affect its absorption and distribution in biological systems. More research would be needed to determine its specific ADME properties.

Biochemical Analysis

Biochemical Properties

1-(Bromomethyl)naphthalene plays a significant role in biochemical reactions, primarily due to its reactivity at the benzylic position. It interacts with various enzymes and proteins, facilitating substitution reactions. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of new compounds. The bromomethyl group in this compound is particularly reactive, making it a useful intermediate in the synthesis of more complex molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound can modify the activity of certain signaling proteins, leading to changes in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, resulting in enzyme inhibition. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cytotoxicity and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene can be synthesized through the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under light-induced conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{CH}3 + \text{NBS} \rightarrow \text{C}{10}\text{H}_{7}\text{CH}_2\text{Br} + \text{Succinimide} ] This method is efficient and commonly used in laboratory settings .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Grignard Reagent Formation: Magnesium (Mg) in dry ether.

    Lithiation: n-Butyllithium (n-BuLi) in hexane.

Major Products:

    Nitriles: Formed from nucleophilic substitution.

    Alcohols and Ketones: Formed from Grignard reagents upon reaction with carbonyl compounds.

    Organolithium Compounds: Used in further synthetic applications.

Scientific Research Applications

1-(Bromomethyl)naphthalene is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)naphthalene is unique due to the position of the bromomethyl group, which imparts specific reactivity patterns that are advantageous in synthetic applications. Its ability to form Grignard reagents and organolithium compounds makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJGKPNCYQZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185511
Record name 1-(Bromomethyl)naphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-27-7
Record name 1-(Bromomethyl)naphthalene
Source ChemIDplus
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Synthesis routes and methods I

Procedure details

To a stirring solution of 912 mg (3.48 mmol, 1.2 equiv) of triphenylphosphine in 10 mL of CCl4 at 0° C. is added 180 μL (3.48 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 500 mg (3.16 mmol) of 1-Naphthalenemethanol in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 10/1 as eluent afforded 670 mg of the title compound as a clear, colorless oil: 1H NMR (CDCl3, 300 MHz) δ8.18 (d, 1H), 7.83 (m, 2H), 7.63-7.38 (m, 4H), 4.98 (s, 2H); Rf =0.65 in hexane/EtOAc 5/1.
Quantity
912 mg
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180 μL
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10 mL
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500 mg
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 52.35 g (368.1 mmol) of 1-methylnaphthalene, 68.79 g (368.5 mmol) of N-bromosuccinimide (NBS), 0.45 g (1.86 mmol) of benzoyl peroxide (BPO) and 250 ml of carbon tetrachloride was stirred for 6 hours while heating and refluxing. The deposit was removed by filtration, and the filtrate was concentrated to obtain 84.64 g (purity: 90.4%, yield: 94%) of an oily crude product of 1-(bromomethyl)naphthalene.
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52.35 g
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68.79 g
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0.45 g
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250 mL
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Synthesis routes and methods IV

Procedure details

1-naphthylmethanol (3.2 g) was taken up in CH2Cl2 (10 mL) and cooled to 0° C. Phosphorus tribromide (25 mL, 1 M in CH2Cl2) was added drop wise and allowed to stir at RT for 2 h. Saturated sodium bicarbonate and sodium hydroxide was added slowly until alkaline. The organic layer was separated, dried over sodium sulfate, and evaporated under reduced pressure to give an off-white solid (4.4 g). Proton NMR was sufficient for the next step.
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3.2 g
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25 mL
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0 (± 1) mol
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10 mL
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Synthesis routes and methods V

Procedure details

1-Naphthalene methanol (2.0 g, 12.7 mmol) was dissolved in toluene (30 mL) and pyridine (1.02 mL, 12.7 mmol) was added. The solution was cooled to 0° C. PBr3 (1.19 mL, 12.7 mmol) was added dropwise over 15 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give 1-(bromomethyl)naphthalene (1.5 g, 53%) as a colourless oil, This intermediate was used in the following reaction. Sodium ethoxide (169 mg, 2.49 mmol) was added to DMF (5 mL) at 0° C., and the suspension was stirred for 10 min. 7-hydroxy-4-methylcoumarin (438 mg, 2.49 mmol) was slowly added and resulting mixture was stirred at this temp for 0.5 h, then allowed to reach room temperature. To this mixture 1-(bromomethyl)naphthalene (500 mg, 2.26 mmol) was added portionwise. Resulting reaction mixture was stirred at room temperature for 16 h. DMF was evaporated off in-vacuo and the residue was taken up in EtOAc, and washed with brine (2×50 mL), water (2×50 mL) and 1M NaOH (2×30 mL). The organic layer was dried (MgSO4) and product was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 43 (200 mg, 28%) as a white solid. Mpt=181-183° C. H1 NMR (500 MHz, acetone-d6): δ=8.10 (1H, d, ArH), 8.00-7.99 (2H, m, Ar), 7.97-7.71 (2H, m, ArH), 7.70-7.53 (3H, m, ArH), 7.24 (1H, s, ArH), 7.09 (1H, d, CH), 6.23 (1H, s, CH), 5.68 (2H, s, CH2), 2.40 (3H, s, CH3).
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2 g
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30 mL
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1.02 mL
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1.19 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Bromomethyl)naphthalene
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Customer
Q & A

Q1: What are the main applications of 1-(bromomethyl)naphthalene in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary function lies in its ability to act as an alkylating agent, enabling the introduction of a naphthylmethyl group into a variety of molecules. [, ]

  • Asymmetric Synthesis of α-Amino Acids: this compound is employed in the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives. This reaction utilizes chiral phase transfer catalysts derived from cinchona alkaloids to control the stereochemistry of the product. []
  • Synthesis of Heterocyclic Compounds: The compound reacts with nucleophilic nitrogen atoms in heterocyclic systems like benzimidazole to yield N-substituted derivatives. These derivatives often possess interesting biological activities. []

Q2: The articles mention this compound is used in reactions with glycine Schiff bases and benzimidazole. Can you elaborate on the reaction mechanism in these cases?

A2:

  • Reaction with Glycine Schiff Bases: this compound undergoes nucleophilic substitution (SN2) with the carbanion formed by deprotonation of the glycine Schiff base. The chiral phase transfer catalyst influences the stereochemical outcome of the reaction, leading to enantioselective alkylation. []
  • Reaction with Benzimidazole: In this case, the nucleophilic nitrogen atom of benzimidazole attacks the electrophilic carbon atom of the bromomethyl group in this compound, leading to the formation of an N-substituted benzimidazole derivative via an SN2 mechanism. []

Q3: Have there been any studies on the photochemical behavior of this compound?

A3: Yes, research has investigated the photodissociation dynamics of this compound. Upon UV excitation, the molecule can undergo homolytic cleavage of the carbon-bromine bond, resulting in the formation of a 1-naphthylmethyl radical and a bromine atom. This process occurs through a combination of direct dissociation from an excited singlet state and intersystem crossing to a triplet state followed by dissociation. []

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